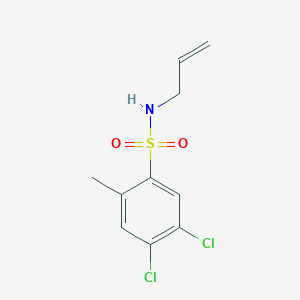

N-allyl-4,5-dichloro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C10H11Cl2NO2S . It is also known as “N,N-Diallyl-4-methylbenzenesulfonamide” with the CAS Number: 50487-72-4 . It is a colorless or white to yellow powder or crystals or liquid .

Molecular Structure Analysis

The molecular structure of “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 280.171 Da and the mono-isotopic mass is 278.988739 Da .Chemical Reactions Analysis

While specific chemical reactions involving “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” are not available, related compounds have been studied. For example, Ru-alkylidenes have been used as catalysts for ring-closing metathesis (RCM) reactions .Physical And Chemical Properties Analysis

“N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” is a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 251.35 .Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Diazines

N-allyl-4,5-dichloro-2-methylbenzenesulfonamide: is a valuable precursor in the synthesis of diazine alkaloids, which are central to a wide range of pharmacological applications. Diazines, including pyridazine, pyrimidine, and pyrazine, are key building blocks for drugs with antimetabolite, anticancer, antibacterial, and antiallergic properties, among others . The compound’s structural flexibility allows for the creation of various substituted forms that are clinically relevant.

Ring-Closing Metathesis (RCM) Reactions

This compound serves as an efficient catalyst in ring-closing metathesis (RCM) reactions, which are crucial for the synthesis of medium to large ring systems. RCM is a form of olefin metathesis that generates cyclic alkenes from acyclic diene precursors, and N-allyl-4,5-dichloro-2-methylbenzenesulfonamide can enhance the efficiency and selectivity of these reactions .

Safety and Hazards

Orientations Futures

While specific future directions for “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” are not available, diazine alkaloids, which are structurally similar, have been the focus of various research studies due to their wide range of pharmacological applications . This suggests potential future research directions in exploring the pharmacological properties of “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide”.

Propriétés

IUPAC Name |

4,5-dichloro-2-methyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2S/c1-3-4-13-16(14,15)10-6-9(12)8(11)5-7(10)2/h3,5-6,13H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGRDMKFADOJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC=C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)

![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)

![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5036666.png)

![2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5036675.png)

![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)

![2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5036686.png)

![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5036693.png)

![1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]](/img/structure/B5036695.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036696.png)

![methyl 3-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}benzoate](/img/structure/B5036708.png)

![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5036722.png)

![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5036728.png)